3-Fluoro-DL-valine (CAS 43163-94-6) is a strategically fluorinated non-natural amino acid utilized extensively in peptide engineering, medicinal chemistry, and structural biology. Featuring a fluorine atom at the beta-carbon (3-position), this racemic building block introduces profound stereoelectronic effects, including altered amine basicity, modulated lipophilicity, and enhanced proteolytic stability compared to its unfluorinated counterpart, DL-valine [1]. As a racemate, it serves as a highly cost-effective precursor for the synthesis of bioactive peptides, enzyme inhibitors, and 19F NMR probes, allowing researchers and manufacturers to bypass the prohibitive costs of enantiopure starting materials during early-stage screening or when downstream resolution is feasible [2].
Substituting 3-Fluoro-DL-valine with standard DL-valine or other positional isomers like 4-fluorovaline fundamentally compromises both analytical and functional outcomes. Unfluorinated valine lacks the 19F nucleus, rendering it useless for background-free 19F NMR structural studies and failing to provide the enhanced metabolic stability or lipophilicity required in modern peptide drug design [1]. Furthermore, shifting the fluorine to the gamma-position (as in 4-fluorovaline) alters the inductive distance to the alpha-amine and carboxylate, resulting in different pKa shifts and distinct conformational constraints. For procurement, attempting to substitute the DL-racemate with enantiopure 3-Fluoro-L-valine in high-throughput screening or early-stage scale-up introduces unnecessary and extreme cost burdens without proportional technical benefit, as the racemate can often be resolved enzymatically or chromatographically post-synthesis [2].
3-Fluoro-DL-valine is highly valued as a sensitive 19F NMR reporter when incorporated into peptides and proteins. Unlike standard valine, the spin-1/2 19F nucleus provides a 100% natural abundance, background-free signal with a large chemical shift dispersion [1]. Studies utilizing 3-fluorovaline demonstrate that its proximity to the peptide backbone allows it to report on subtle conformational dynamics and protein-protein interactions that are invisible to standard 1H or 13C NMR, or even to gamma-fluorinated analogs (4-fluorovaline) which experience different local magnetic environments.
| Evidence Dimension | NMR Probe Utility and Signal Background |
| Target Compound Data | Strong, 100% background-free 19F NMR signal sensitive to local backbone conformation. |
| Comparator Or Baseline | DL-Valine (0% 19F signal; relies on crowded 1H/13C spectra) / 4-Fluorovaline (Different chemical shift and distance from backbone). |
| Quantified Difference | 100% background-free 19F signal vs. 0% for standard valine; distinct chemical shift dispersion vs. 4-fluorovaline. |
| Conditions | Solution-state biomolecular NMR spectroscopy. |
Procuring 3-Fluoro-DL-valine enables high-resolution, background-free structural analysis of complex proteins and peptides, which is impossible with unfluorinated analogs.
The introduction of the highly electronegative fluorine atom at the beta-carbon of valine exerts a strong inductive effect, significantly lowering the pKa of the alpha-amino group and increasing the acidity of the carboxylic acid compared to unfluorinated DL-valine[1]. Additionally, the C-F bond increases the overall hydrophobicity (logP) of the molecule. This modulation is critical in medicinal chemistry, where 3-Fluoro-DL-valine is used to tune the isoelectric point of antimicrobial peptides and enhance their membrane permeability and proteolytic stability.
| Evidence Dimension | Amine pKa and Hydrophobicity (logP) |
| Target Compound Data | Significantly lower amine pKa and higher lipophilicity due to beta-fluorine. |
| Comparator Or Baseline | DL-Valine (Standard amine pKa ~9.6, baseline lipophilicity). |
| Quantified Difference | Measurable decrease in amine basicity and increase in logP driven by the strong beta-fluorine inductive effect. |
| Conditions | Aqueous physiological conditions / Peptide formulation. |
Selecting this fluorinated building block allows chemists to precisely tune the pharmacokinetic properties, membrane permeability, and metabolic stability of peptide therapeutics.
In industrial and laboratory procurement, 3-Fluoro-DL-valine offers a massive cost advantage over enantiopure 3-Fluoro-L-valine[1]. For early-stage drug discovery, library synthesis, or processes that incorporate downstream enzymatic or chiral chromatographic resolution, the DL-racemate provides the exact same stereoelectronic properties at a fraction of the cost. Procuring the racemate ensures budget efficiency during the optimization of synthetic routes or the development of broad peptide libraries before committing to the expensive enantiopure starting material.
| Evidence Dimension | Procurement Cost and Scalability |
| Target Compound Data | Highly cost-effective bulk racemic precursor. |
| Comparator Or Baseline | 3-Fluoro-L-valine (Prohibitively expensive for early screening). |
| Quantified Difference | Orders of magnitude reduction in raw material cost per gram. |
| Conditions | Bulk procurement for library synthesis and synthetic route optimization. |
Buyers can drastically reduce raw material costs during early-stage R&D and scale-up by utilizing the DL-racemate and resolving stereocenters downstream.
Utilizing 3-Fluoro-DL-valine as a sensitive, background-free reporter to study protein folding, conformational dynamics, and protein-protein interactions, capitalizing on its large chemical shift dispersion [1].
Incorporating the fluorinated amino acid to increase the steric bulk and alter the local electronics of peptides, thereby enhancing resistance to enzymatic degradation and improving half-life [2].
Leveraging the increased lipophilicity and modulated pKa to design peptides with enhanced ability to cross lipid bilayers or target bacterial membranes [2].
Using the affordable DL-racemate as a bulk building block for high-throughput screening of novel bioactive compounds, followed by downstream chiral resolution of active hits [1].